molecular formula C6H8N2O2S B12987589 2-(ethylsulfanyl)-6-hydroxypyrimidin-4(1H)-one

2-(ethylsulfanyl)-6-hydroxypyrimidin-4(1H)-one

Cat. No.: B12987589
M. Wt: 172.21 g/mol
InChI Key: XHQPPAWVXJBMRK-UHFFFAOYSA-N
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Description

2-(Ethylthio)-6-hydroxypyrimidin-4(3H)-one is a heterocyclic compound with the molecular formula C6H8N2O2S. It is characterized by a pyrimidine ring substituted with an ethylthio group at the 2-position and a hydroxyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-6-hydroxypyrimidin-4(3H)-one typically involves the reaction of 2-chloro-6-hydroxypyrimidine with ethanethiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethylthio group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution .

Industrial Production Methods

Industrial production of 2-(Ethylthio)-6-hydroxypyrimidin-4(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-6-hydroxypyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Ethylthio)-6-hydroxypyrimidin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets. The ethylthio group can participate in hydrogen bonding and hydrophobic interactions, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylthio)-6-hydroxypyrimidin-4(3H)-one is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. The ethylthio group can enhance the compound’s lipophilicity, affecting its solubility and membrane permeability. This can influence the compound’s pharmacokinetic and pharmacodynamic profiles, making it a valuable scaffold for drug development .

Properties

IUPAC Name

2-ethylsulfanyl-4-hydroxy-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-2-11-6-7-4(9)3-5(10)8-6/h3H,2H2,1H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQPPAWVXJBMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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